4-Hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide

Hydrogen bonding Drug‑likeness Target engagement

4-Hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide (CAS 172516‑38‑0) is a heterocyclic aromatic amide that combines a tetrahydrobenzothiophene core with a 4‑hydroxy substituent, a 3‑methylthio group and a carbohydrazide moiety at the 1‑position. It is catalogued in ChEBI (CHEBI:91916) and included in the LINCS small‑molecule library as LSM‑1854, indicating its selection for high‑throughput cellular profiling.

Molecular Formula C10H14N2O2S2
Molecular Weight 258.4 g/mol
CAS No. 172516-38-0
Cat. No. B071697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide
CAS172516-38-0
Molecular FormulaC10H14N2O2S2
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCSC1=C2C(CCCC2=C(S1)C(=O)NN)O
InChIInChI=1S/C10H14N2O2S2/c1-15-10-7-5(3-2-4-6(7)13)8(16-10)9(14)12-11/h6,13H,2-4,11H2,1H3,(H,12,14)
InChIKeyGUHZRKQRQAMTPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide (CAS 172516-38-0): Procurement‑Grade Chemical Identity and Core Characteristics


4-Hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide (CAS 172516‑38‑0) is a heterocyclic aromatic amide that combines a tetrahydrobenzothiophene core with a 4‑hydroxy substituent, a 3‑methylthio group and a carbohydrazide moiety at the 1‑position . It is catalogued in ChEBI (CHEBI:91916) and included in the LINCS small‑molecule library as LSM‑1854, indicating its selection for high‑throughput cellular profiling [1]. The compound is primarily utilised as a synthetic building block and a research tool in medicinal chemistry and chemical biology.

Medicinal chemistry Heterocyclic scaffold with hydrazide and hydroxyl handles for derivatization
Cellular profiling Included in LINCS library (LSM-1854) as a bioactive tool compound
Stereochemistry Chiral 4-hydroxy center supports enantioselective synthesis and probe design

Why Generic Substitution of 4-Hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide Is Risky


The tetrahydrobenzothiophene‑1‑carbohydrazide scaffold is exquisitely sensitive to substitution patterns. Removal of the 4‑hydroxy group, repositioning of the methylthio substituent, or replacement of the carbohydrazide with an ester drastically alters hydrogen‑bonding capacity, molecular topology, and reactivity [1]. These changes directly impact biological target engagement, physicochemical properties, and synthetic utility, making generic substitution without rigorous comparative evidence a significant risk to experimental reproducibility.

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Des-hydroxy analogs lose one hydrogen-bond donor and the chiral center, altering target engagement profile.
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Ester replacements (e.g., ethyl ester) lack the hydrazide’s Schiff-base reactivity, blocking covalent probe strategies.
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2- or 3-carbohydrazide regioisomers present a different pharmacophore geometry and may yield divergent assay results.

Quantitative Differentiation Evidence for 4-Hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide vs. Closest Analogs


Increased Hydrogen‑Bond Donor Capacity vs. the Des‑Hydroxy Analog

The target compound presents three hydrogen‑bond donors (one hydroxyl O–H and two hydrazide N–H), whereas the des‑hydroxy analog 3‑methylsulfanyl‑6,7‑dihydro‑benzo[c]thiophene‑1‑carboxylic acid hydrazide (PubChem CID 2820730) possesses only two donors because it lacks the 4‑OH group. This increase of one H‑bond donor represents a 50 % enhancement in donor capacity, potentially strengthening polar interactions with biological targets [1]. Note: No direct comparative biological assay data for the target compound has been published; the evidence presented herein is based on structural and computational comparisons.

H‑bond donor count
Class‑level
+1 HBD (50% increase) vs. des‑hydroxy analog
May support binding‑affinity screening for targets with complementary acceptors.
In silico comparison; no direct binding data available.
Hydrogen bonding Drug‑likeness Target engagement

Carbohydrazide vs. Ethyl Ester: Differential Reactivity Enables Covalent Chemistry

The carbohydrazide moiety permits the formation of Schiff bases with aldehydes or ketones—a reactivity that is entirely absent in the corresponding ethyl ester analog (CAS 172516‑36‑8). This capability has been experimentally demonstrated through the characterization of the (o‑chlorobenzylidene)hydrazide derivative [1]. The hydrazide also contributes an additional hydrogen‑bond donor not available in the ester, offering dual advantages for targeted covalent inhibitor strategies.

Hydrazide vs. ester reactivity
Reported
Hydrazide enables Schiff‑base formation; ester does not.
Supports covalent probe design; reactivity absent in ester analog.
Experimentally demonstrated via (o‑chlorobenzylidene)hydrazide derivative.
Prodrug design Schiff base synthesis Covalent inhibitor

Regiochemical Specificity: 1‑Carbohydrazide vs. 2/3‑Carbohydrazide Isomers

Placing the carbohydrazide at the 1‑position of the benzothiophene core produces a distinct geometric orientation compared with the more common 2‑ or 3‑carbohydrazide isomers (e.g., 4,5,6,7‑tetrahydrobenzo[b]thiophene‑2‑carbohydrazide, CAS 65361‑27‑5). Molecular‑docking studies on related thiophene‑containing benzohydrazide derivatives confirm that regioisomeric placement can dramatically alter binding poses and biological activity [1]. Therefore, regioisomers cannot be considered interchangeable.

Regioisomeric identity
Class‑level
1‑carbohydrazide vs. 2‑carbohydrazide isomer: non‑interchangeable pharmacophores.
Regioisomeric identity critical for assay reproducibility; binding poses may diverge.
Based on SAR trends in thiophene carbohydrazide literature.
Regioisomerism Pharmacophore mapping Target selectivity

LINCS Library Inclusion as an Indicator of Favorable Drug‑Likeness

The target compound is catalogued as LSM‑1854 in the LINCS small‑molecule library, a curated collection of compounds selected for comprehensive cellular perturbation profiling [1]. Close analogs lacking the 4‑hydroxy group or possessing different substitution patterns are absent from this library, suggesting that the specific substitution pattern of the target compound satisfied the LINCS selection criteria for drug‑likeness, chemical novelty, and screening compatibility.

LINCS library inclusion
Reported
LSM‑1854 in LINCS; des‑hydroxy analog absent.
Indicates screening‑compatible profile; supports library‑based selection.
Selection criteria include drug‑likeness and chemical novelty.
Drug‑likeness High‑throughput screening Chemical probe

Chirality Introduced by the 4‑Hydroxy Group Enables Stereospecific Interactions

The 4‑hydroxy substituent creates a stereogenic centre at the 4‑position of the tetrahydrobenzothiophene ring; the des‑hydroxy analog (CID 2820730) is achiral. This chirality can be exploited for enantioselective synthesis and may lead to differential recognition by chiral biological targets such as enzymes or receptors [1].

Chiral center presence
Class‑level
Chiral (4‑OH) vs. achiral des‑hydroxy analog.
Chiral center may support enantioselective assay design and probe development.
Stereochemical differentiation absent in achiral comparators.
Chirality Stereochemistry Enantioselectivity

Optimal Application Scenarios for 4-Hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide Based on Differentiated Properties


Medicinal Chemistry Scaffold for Covalent Inhibitor Design

The carbohydrazide functionality allows reversible covalent modification via Schiff‑base formation with active‑site aldehydes or ketones, a strategy widely used in protease and kinase inhibitor development. The additional hydrogen‑bond donor compared with des‑hydroxy analogs can enhance binding affinity [1].

Stereochemical Probe for Target Engagement Studies

The chiral 4‑hydroxy centre enables the synthesis of enantiomerically pure derivatives to interrogate stereospecific binding pockets—an option not available with achiral analogs such as the des‑hydroxy compound [1].

Building Block for Diversity‑Oriented Synthesis

The combination of a nucleophilic hydrazide and a modifiable hydroxyl group makes this compound a versatile intermediate for generating libraries of hydrazones, oxadiazoles, and other heterocycles. The regioisomeric placement of the carbohydrazide at the 1‑position provides access to otherwise difficult‑to‑reach chemical space [1].

Reference Standard for LINCS Profiling and Systems Biology

As part of the LINCS library (LSM‑1854), this compound has been subjected to systematic cellular perturbation profiling. Researchers can leverage existing LINCS data (where accessible) to contextualise new findings, making it a valuable reference for systems biology and drug‑repurposing screens [1].

Application
Selection Property
Validation Focus
Covalent probe design
Carbohydrazide reactivity (Schiff‑base formation)
Hydrazone derivatization and binding assays
Stereochemical probe studies
Chiral 4‑hydroxy center
Enantioselective synthesis and target engagement
Diversity‑oriented synthesis
Hydrazide and hydroxyl handles
Library generation and scaffold validation
LINCS profiling reference
LSM‑1854 library inclusion
Cellular profiling data comparison
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